2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine
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Overview
Description
2-Fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position and a trifluoromethylcyclopropyl group at the 5-position of the pyridine ring. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylcyclopropyl magnesium bromide or trifluoromethylcyclopropyl boron fluoride under appropriate conditions . This reaction results in the substitution of the chlorine atom with the trifluoromethylcyclopropyl group, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridines, while oxidation or reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-Fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drug molecules, particularly those targeting specific receptors or enzymes.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound has a similar structure but with a chlorine atom instead of a trifluoromethylcyclopropyl group.
2-Fluoro-5-(trifluoromethyl)pyridine: This compound lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
2-Fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine is unique due to the presence of both fluorine and trifluoromethylcyclopropyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable in various applications .
Properties
CAS No. |
2751614-42-1 |
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Molecular Formula |
C9H7F4N |
Molecular Weight |
205.15 g/mol |
IUPAC Name |
2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine |
InChI |
InChI=1S/C9H7F4N/c10-7-2-1-6(5-14-7)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2 |
InChI Key |
YHINNDLALZDIAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)F)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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